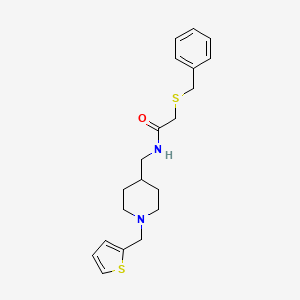

2-(benzylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring a benzylthio group (-S-CH₂C₆H₅) at the 2-position of the acetamide backbone. The nitrogen of the acetamide is substituted with a piperidin-4-ylmethyl group, which is further modified at the 1-position of the piperidine ring with a thiophen-2-ylmethyl moiety.

Properties

IUPAC Name |

2-benzylsulfanyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2OS2/c23-20(16-24-15-18-5-2-1-3-6-18)21-13-17-8-10-22(11-9-17)14-19-7-4-12-25-19/h1-7,12,17H,8-11,13-16H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVYWRHDJQOXMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:

Formation of the Benzylthio Group: This can be achieved by reacting benzyl chloride with sodium thiolate under basic conditions.

Synthesis of the Piperidine Derivative: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

Coupling of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling.

Final Assembly: The final step involves coupling the benzylthio group with the piperidine derivative and the thiophene ring under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions and Mechanisms

The compound undergoes diverse chemical transformations, influenced by its functional groups.

Oxidation Reactions

-

Benzylthio group oxidation : The sulfur atom undergoes oxidation to form sulfoxides or sulfones under oxidizing conditions (e.g., hydrogen peroxide, m-CPBA).

-

Reagents : H₂O₂, m-CPBA, KMnO₄.

-

Products : Corresponding sulfoxide/sulfone derivatives.

-

-

Thiophen-2-ylmethyl oxidation : Thiophene rings may oxidize to form thiophene oxide derivatives.

Substitution Reactions

-

Nucleophilic substitution : The benzylthio group (-SCH₂Ph) reacts with nucleophiles (e.g., amines, alcohols) under basic conditions.

-

Reagents : NaOH, NH₃.

-

Products : Substituted acetamide derivatives.

-

-

Alkylation : The piperidine nitrogen may undergo further alkylation with halides.

Hydrolysis

-

Acetamide hydrolysis : Acidic or basic hydrolysis converts the acetamide to a carboxylic acid.

Reduction Reactions

-

Amide reduction : Reduction of the acetamide group yields primary amines.

Chemical Reactions Data Table

Structural and Reactivity Insights

The compound’s structure—featuring a piperidine ring, thiophen-2-ylmethyl group, and benzylthio-acetamide moiety—offers multiple reactive sites, enabling diverse chemical transformations. The thiophen-2-ylmethyl group and benzylthio group contribute to its stability and reactivity, while the acetamide group facilitates further functionalization .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(benzylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated growth inhibition rates exceeding 73% against Acinetobacter baumannii and over 95% against Escherichia coli at concentrations of 32 μg/mL .

Analgesic and Anti-inflammatory Effects

The compound's structure suggests potential analgesic and anti-inflammatory activities. Similar compounds in the benzothiazole series have been reported to exhibit significant analgesic effects, with some derivatives showing a marked reduction in inflammation in animal models. For example, certain benzimidazole derivatives demonstrated significant inhibition of nitric oxide production, suggesting a pathway for developing new analgesics .

Anticonvulsant Properties

Research into related acetamides indicates that they may possess anticonvulsant properties. Studies have reported that N'-benzyl 2-amino acetamides showed promising activities in established animal models for seizures, outperforming traditional anticonvulsants like phenobarbital . This suggests that This compound could be explored for similar therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs identified in the evidence:

Key Observations :

Structural Variations: Heterocyclic Cores: The target compound’s thiophene and benzylthio groups distinguish it from oxadiazole (), thiazole (), and quinoline () analogs. These heterocycles influence lipophilicity and binding specificity. Piperidine Substitutions: The thiophen-2-ylmethyl group on piperidine contrasts with phenylsulfonyl () or methoxycarbonyl () substituents, affecting steric bulk and electronic properties.

Biological Activity: Antibacterial analogs () rely on oxadiazole-thioether motifs, whereas enzyme inhibitors like rilapladib () incorporate larger aromatic systems (quinoline, biphenyl) for target engagement. Piperidine-containing opioids () demonstrate the scaffold’s versatility but highlight the criticality of substituents in determining pharmacological vs. toxicological profiles.

Synthesis :

- The target compound likely shares synthetic steps with (alkylation of thiols) and (piperidine functionalization). However, controlled substances () require stringent regulatory compliance.

Crystal packing via hydrogen bonds (e.g., ’s N–H⋯N interactions) suggests similar solid-state stability for the target compound.

Research Findings and Implications

- Drug Design : The piperidine-acetamide scaffold is a versatile platform for modulating bioactivity. Substitutions on the piperidine (e.g., thiophen-2-ylmethyl vs. benzyl) fine-tune target selectivity, as seen in rilapladib’s Lp-PLA2 inhibition versus oxadiazole derivatives’ antibacterial effects .

- Safety Profiles : Structural parallels to controlled opioids () underscore the need for rigorous ADMET studies to avoid unintended receptor interactions.

- Synthetic Feasibility : Methods from (EDC·HCl-mediated coupling) and (sodium methylate alkylation) are adaptable for scaling up the target compound.

Biological Activity

2-(Benzylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H20N2OS

- Molecular Weight : 288.41 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of thiophene and piperidine have shown promising results against various bacterial strains, suggesting that this compound may also possess similar activities.

Anticancer Activity

Research into related compounds has demonstrated anticancer potential, particularly in inhibiting tumor growth through various mechanisms. The presence of the thiophene moiety is often linked to enhanced cytotoxicity against cancer cell lines.

Neuroprotective Effects

Piperidine-containing compounds have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The structural features of this compound may contribute to its ability to modulate neurotransmitter systems and protect neuronal cells from damage.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in disease pathways, such as cyclooxygenase (COX) and dihydroorotate dehydrogenase (DHODH).

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways that regulate neuronal health and function.

- Oxidative Stress Reduction : Antioxidant properties may play a role in protecting cells from oxidative damage, a common pathway in many diseases.

Study on Antimicrobial Activity

In a study examining the antimicrobial efficacy of thiophene derivatives, it was found that compounds similar to this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL . This highlights the potential for developing new antimicrobial agents based on this class of compounds.

Neuroprotective Study

A study investigating the neuroprotective effects of piperidine derivatives reported that certain compounds significantly reduced neuronal apoptosis in vitro. The mechanism was attributed to the modulation of glutamate receptors, which are critical for neuronal survival . Given its structural similarities, this compound may exhibit comparable neuroprotective properties.

Q & A

Q. What are the recommended synthetic routes for 2-(benzylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of structurally analogous acetamides typically involves coupling reactions between thiol-containing intermediates and piperidine derivatives. For example:

- Step 1: React 1-(thiophen-2-ylmethyl)piperidin-4-yl)methylamine with benzylthioacetic acid chloride in dichloromethane (DCM) at 0–5°C under inert conditions.

- Step 2: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Optimization: Use carbodiimide coupling agents (e.g., EDC·HCl) with triethylamine as a base to enhance reaction efficiency . Lower temperatures (273 K) reduce side reactions, while post-reaction extraction with DCM improves yield .

Q. What spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

Methodological Answer:

Q. Example Data from Analogous Compounds

| Technique | Key Signal/Value | Structural Confirmation | Source |

|---|---|---|---|

| 1H NMR (CDCl3) | δ 4.15 (s, 2H, CH2-S) | Benzylthio group | |

| X-ray | Dihedral angle: 79.7° | Planar distortion |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

- Core Modifications: Replace the thiophene moiety with furan or phenyl groups to assess electronic effects on receptor binding .

- Pharmacophore Mapping: Use docking simulations (e.g., AutoDock Vina) to predict interactions with neurological targets (e.g., σ receptors) based on piperidine-thiophene spatial alignment .

- In Vitro Assays: Measure inhibition of acetylcholinesterase (AChE) or binding affinity to serotonin transporters (SERT) using radioligand displacement assays .

Q. Case Study from Analogous Piperidine Acetamides

| Modification | Biological Activity (IC50) | SAR Insight | Source |

|---|---|---|---|

| Thiophene → Furan | AChE IC50: 12 µM → 45 µM | Thiophene enhances potency | |

| Benzylthio → Methylthio | SERT Ki: 8 nM → 22 nM | Bulkier groups reduce affinity |

Q. What computational strategies can predict metabolic stability and toxicity of this compound?

Methodological Answer:

- Metabolic Prediction: Use in silico tools (e.g., SwissADME) to identify cytochrome P450 (CYP) oxidation sites, focusing on sulfur atoms and the piperidine ring .

- Toxicity Screening: Apply QSAR models to predict hepatotoxicity (e.g., ProTox-II) and mutagenicity (e.g., Derek Nexus) based on structural alerts (e.g., thioether groups) .

- Solubility Optimization: Calculate logP values (e.g., XLogP3) to guide derivatization (e.g., adding polar groups to the benzylthio moiety) .

Q. How can in vivo pharmacokinetic (PK) studies be structured to evaluate this compound’s bioavailability?

Methodological Answer:

- Dosing Protocol: Administer 10 mg/kg intravenously (IV) and orally (PO) to rodents. Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 h post-dose .

- Analytical Method: Quantify plasma concentrations using LC-MS/MS (LOQ: 1 ng/mL) with deuterated internal standards .

- Key Metrics: Calculate AUC, Cmax, t1/2, and bioavailability (F%). Compare to analogs with modified thiophene groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.